molecular formula C12H11NO3 B7814123 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid CAS No. 562868-19-3

2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid

Cat. No.: B7814123
CAS No.: 562868-19-3
M. Wt: 217.22 g/mol
InChI Key: CCDQHNCFESKQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid typically involves the Ugi reaction, which is a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar compounds to 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid include other isoindoline derivatives such as:

  • 2-Phenyl-3-oxoisoindoline-4-carboxylic acid
  • 2-Methyl-3-oxoisoindoline-4-carboxylic acid
  • 2-Ethyl-3-oxoisoindoline-4-carboxylic acid

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements in these areas.

Properties

IUPAC Name

2-cyclopropyl-3-oxo-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11-10-7(6-13(11)8-4-5-8)2-1-3-9(10)12(15)16/h1-3,8H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDQHNCFESKQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357667
Record name 1H-Isoindole-4-carboxylic acid, 2-cyclopropyl-2,3-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562868-19-3
Record name 1H-Isoindole-4-carboxylic acid, 2-cyclopropyl-2,3-dihydro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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